molecular formula C9H8O2 B3279042 1,3-Dihydro-2-benzofuran-4-carbaldehyde CAS No. 6860-94-2

1,3-Dihydro-2-benzofuran-4-carbaldehyde

Cat. No.: B3279042
CAS No.: 6860-94-2
M. Wt: 148.16
InChI Key: MEJDETFUHZQRDV-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-4-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities. This compound, specifically, is characterized by a benzofuran ring with an aldehyde group at the 4-position. It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-2-benzofuran-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves a one-pot etherification and dehydrative cyclization . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 1,3-Dihydro-2-benzofuran-4-carboxylic acid.

    Reduction: Formation of 1,3-Dihydro-2-benzofuran-4-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Comparison with Similar Compounds

1,3-Dihydro-2-benzofuran-4-carbaldehyde can be compared with other benzofuran derivatives, such as:

These compounds share similar chemical properties but differ in their biological activities and potential applications. The unique positioning of the aldehyde group in this compound may confer distinct reactivity and biological effects.

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDETFUHZQRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6860-94-2
Record name 1,3-dihydro-2-benzofuran-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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